![molecular formula C14H15BN2O4 B14752382 [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group, an amino group, and a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene moiety is introduced through a reaction with naphthalene-2-carboxylic acid.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with boronic acid or a boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and boronic acid groups can participate in substitution reactions, often involving halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene moiety.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .
Biology
In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with biological molecules such as proteins and nucleic acids .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylboronic acid: Similar in structure but lacks the amino and carbonyl groups.
Pinacol boronic esters: Similar boronic acid functionality but different structural framework.
Uniqueness
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for diverse applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H15BN2O4 |
|---|---|
Peso molecular |
286.09 g/mol |
Nombre IUPAC |
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c16-13(18)8-12(15(20)21)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,20-21H,8H2,(H2,16,18)(H,17,19)/t12-/m1/s1 |
Clave InChI |
MJNGHYVWWLUHRJ-GFCCVEGCSA-N |
SMILES isomérico |
B([C@@H](CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
SMILES canónico |
B(C(CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

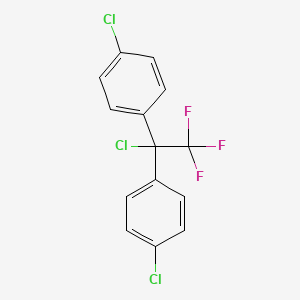
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

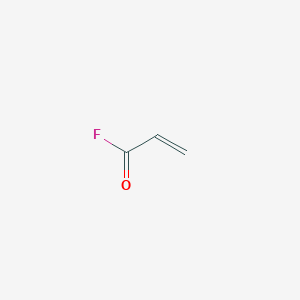
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
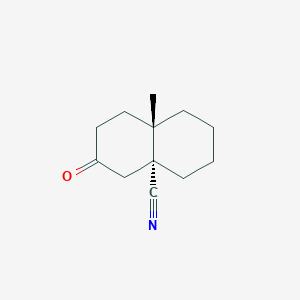
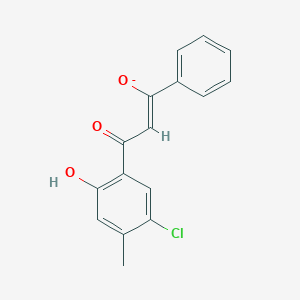
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
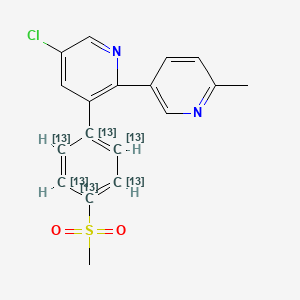
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
